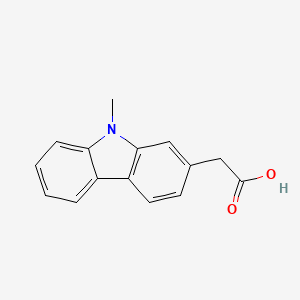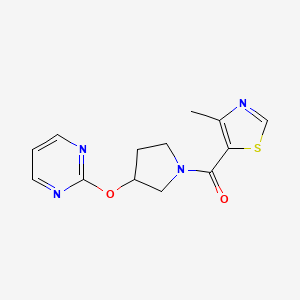![molecular formula C11H20N2O B2398940 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan CAS No. 1003564-43-9](/img/structure/B2398940.png)
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a chemical compound with the molecular formula C13H24N2O3 . It is also known as "tert-butyl 1-oxa-4,9-diazaspiro [5.5]undecane-4-carboxylate" . It is a colorless to white to yellow solid or semi-solid or liquid .
Synthesis Analysis
The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in the literature . The synthesis involves exploring different positions of the central scaffold, designed using a merging strategy of both target pharmacophores . Phenethyl derivatives in position 9, substituted pyridyl moieties in position 4, and small alkyl groups in position 2 have provided the best profiles .Molecular Structure Analysis
The molecular structure of “4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” contains a total of 39 bonds, including 19 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 three-membered ring, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
The physical form of “4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” is a colorless to white to yellow solid or semi-solid or liquid . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Sigma-1-Rezeptor-Ligand
Die Synthese und pharmakologische Aktivität von 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-Derivaten als potente duale Liganden für den Sigma-1-Rezeptor (σ1R) und den μ-Opioid-Rezeptor (MOR) wurden untersucht . Der Sigma-1-Rezeptor spielt eine entscheidende Rolle in zellulären Prozessen, darunter Neuroprotektion, Modulation von Ionenkanälen und Regulation der Neurotransmitterfreisetzung. Liganden, die diesen Rezeptor anvisieren, haben potenzielle Anwendungen bei neurodegenerativen Erkrankungen, Schmerztherapie und affektiven Störungen.
μ-Opioid-Rezeptor-Agonist
This compound-Derivate wurden auch als duale μ-Opioid-Rezeptor-Agonisten und σ1-Rezeptor-Antagonisten zur Schmerzbehandlung untersucht . Der μ-Opioid-Rezeptor ist an der Schmerzempfindung beteiligt, und Verbindungen, die ihn selektiv aktivieren, können Alternativen zu traditionellen Opioid-Analgetika bieten. Die Forschung in diesem Bereich zielt darauf ab, sicherere und effektivere Schmerzmittel zu entwickeln.
Strukturbiologie und Rezeptormodellierung
Forscher können rechnergestützte Methoden einsetzen, um die Bindungsinteraktionen dieser Verbindung mit Rezeptoren zu modellieren. Das Verständnis ihrer dreidimensionalen Struktur und ihrer Bindungsstellen kann die Arzneimittelentwicklung und -optimierung leiten.
Zusammenfassend lässt sich sagen, dass this compound in verschiedenen Bereichen vielversprechend ist, von der rezeptorbasierten Arzneimittelentwicklung bis zur antiviralen Forschung. Sein einzigartiges spirozyklisches Gerüst lädt zur Erkundung ein, und zukünftige Studien werden weitere Anwendungen und Wirkmechanismen aufdecken . Wenn Sie weitere Einzelheiten benötigen oder andere Fragen haben, zögern Sie bitte nicht, uns zu fragen!
Safety and Hazards
The safety information for “4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane” includes hazard statements H302, H315, H319, H335, and precautionary statements P261, P305+P351+P338 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray and to rinse cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
The primary targets of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane are the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR) . These receptors play crucial roles in pain perception and analgesia. The σ1R is involved in modulating the function of other receptors, while the MOR is a key target for opioid analgesics.
Mode of Action
4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane acts as a dual ligand for the σ1R and MOR . It exhibits agonism at the MOR and antagonism at the σ1R . This means it activates the MOR to produce analgesic effects and blocks the σ1R to modulate pain perception.
Biochemical Pathways
The exact biochemical pathways affected by 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5It is known that activation of the mor can inhibit the release of pain neurotransmitters, while blocking the σ1r can modulate the function of other receptors involved in pain perception .
Pharmacokinetics
The pharmacokinetic properties of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5Its predicted properties include aboiling point of 397.4±42.0 °C , a density of 1.21±0.1 g/cm3 , and a pKa of 10.11±0.20 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The dual action of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane at the MOR and σ1R results in potent analgesic activity . Its MOR agonism produces analgesia, while its σ1R antagonism modulates pain perception . This dual action may result in more effective pain relief compared to drugs that target only one of these receptors.
Action Environment
The action, efficacy, and stability of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C . Other factors such as pH and temperature can also affect its action and efficacy.
Eigenschaften
IUPAC Name |
4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-2-10(1)13-7-8-14-11(9-13)3-5-12-6-4-11/h10,12H,1-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRXGOZHCTVDKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCOC3(C2)CCNCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}methanol](/img/structure/B2398859.png)
![[4-(Oxan-4-yloxy)phenyl]boronic acid](/img/structure/B2398861.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2398862.png)

![(1-(Methylsulfonyl)piperidin-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2398864.png)

![2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamoyl]benzamide](/img/structure/B2398870.png)
![N-(4-fluorophenyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2398871.png)
![1-[4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2398874.png)

![methyl 2-({[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![N-[3-(1H-Benzimidazol-2-yl)-4-hydroxyphenyl]acetamide](/img/structure/B2398879.png)